molecular formula C16H26N8O3 B12903087 8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine CAS No. 832691-29-9

8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine

Cat. No.: B12903087
CAS No.: 832691-29-9
M. Wt: 378.43 g/mol
InChI Key: AGPWTSUXORLLAK-SDBHATRESA-N
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Description

8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine is a synthetic nucleoside analogue characterized by two distinct functional groups: a 5'-aziridinyl moiety and an 8-(4-aminobutyl)amino substituent. The aziridinyl group is a three-membered heterocyclic ring known for its alkylating properties, which can facilitate covalent interactions with biomolecules such as DNA or enzymes . The 4-aminobutyl side chain at the 8-position may enhance solubility or target-specific binding, as seen in other nucleoside derivatives .

Properties

CAS No.

832691-29-9

Molecular Formula

C16H26N8O3

Molecular Weight

378.43 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-8-(4-aminobutylamino)purin-9-yl]-5-(aziridin-1-ylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H26N8O3/c17-3-1-2-4-19-16-22-10-13(18)20-8-21-14(10)24(16)15-12(26)11(25)9(27-15)7-23-5-6-23/h8-9,11-12,15,25-26H,1-7,17H2,(H,19,22)(H2,18,20,21)/t9-,11-,12-,15-/m1/s1

InChI Key

AGPWTSUXORLLAK-SDBHATRESA-N

Isomeric SMILES

C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O

Canonical SMILES

C1CN1CC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCN)N)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine typically follows a multi-step synthetic route involving:

  • Step 1: Protection of Adenosine Hydroxyl Groups
    Protecting groups are introduced to mask the 2', 3', and sometimes 5' hydroxyl groups of adenosine to prevent undesired reactions during subsequent steps.

  • Step 2: Introduction of the Aziridine Moiety at the 5' Position
    The 5'-hydroxyl group is selectively converted to an aziridinyl substituent. This is often achieved by first converting the 5'-OH to a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an aziridine precursor or direct aziridine ring formation.

  • Step 3: Functionalization at the 8-Position of the Purine Ring
    The 8-position is activated (often via halogenation or nitration) to allow nucleophilic substitution by the 4-aminobutylamine side chain. This step requires careful control to avoid over-substitution or degradation of the aziridine ring.

  • Step 4: Deprotection and Purification
    After the key substitutions, protecting groups are removed under mild conditions to yield the target compound. Purification is typically performed by chromatographic methods such as HPLC.

Representative Data Table: Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Key Considerations Outcome
1 Protection of hydroxyl groups TBDMS-Cl or Acetylation reagents, pyridine Selective protection of 2',3' OH Protected adenosine derivative
2 5'-Tosylation Tosyl chloride, pyridine, 0°C to RT Formation of good leaving group 5'-O-Tosyladenosine
3 Aziridine substitution Aziridine, base (e.g., NaHCO3), DMF, RT Avoid aziridine ring opening 5'-aziridinyl-5'-deoxyadenosine
4 8-Halogenation NBS or NCS, DMF, 0°C Selective halogenation at 8-position 8-Bromo-5'-aziridinyl adenosine
5 Aminobutyl substitution 4-Aminobutylamine, base, DMF, RT Preserve aziridine, control pH 8-[(4-Aminobutyl)amino]-5'-aziridinyl-5'-deoxyadenosine
6 Deprotection TBAF or acidic hydrolysis Mild conditions to avoid degradation Target compound
7 Dansylation (optional) Dansyl chloride, base, anhydrous solvent For fluorescent labeling Dansylated derivative

Research Findings and Optimization Notes

  • Aziridine Stability: The aziridine ring is sensitive to acidic and nucleophilic conditions; thus, all steps involving aziridine must be performed under neutral to slightly basic conditions to prevent ring-opening side reactions.
  • Purification: Due to the compound's polarity and sensitivity, reverse-phase HPLC is preferred for purification, ensuring high purity and yield.
  • Yield Optimization: Protecting group strategies and reaction times are optimized to maximize yield while minimizing side products.
  • Fluorescent Labeling: The dansylated derivative is used for biochemical applications such as sequence-specific DNA methyltransferase labeling, indicating the importance of maintaining functional group integrity during synthesis.

Summary of Key Preparation Methods

Preparation Aspect Description
Starting Material Adenosine or 5'-deoxyadenosine
Key Functionalization Sites 5'-position (aziridine ring), 8-position (aminobutyl substitution)
Protecting Groups TBDMS, acetyl groups for hydroxyl protection
Aziridine Introduction Via 5'-tosylate intermediate and nucleophilic substitution with aziridine
Aminobutyl Side Chain Attachment Nucleophilic substitution on 8-halogenated intermediate with 4-aminobutylamine
Purification Reverse-phase HPLC, careful handling to preserve aziridine ring
Optional Fluorescent Labeling Dansyl chloride reaction on terminal amino group

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol is studied for its interactions with various biomolecules. It has potential as a probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-8-((4-aminobutyl)amino)-9H-purin-9-yl)-5-(aziridin-1-ylmethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine with structurally or functionally related nucleoside analogues:

Compound Name Structural Features Biological Target Mechanism of Action Key Research Findings References
8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine 5'-aziridinyl (alkylating group); 8-(4-aminobutyl)amino substituent DNA/enzymes (speculative) Potential DNA cross-linking or enzyme inhibition via alkylation Limited direct data; inferred from aziridine’s known alkylating activity
5'-Amino-5'-deoxyadenosine 5'-amino group replaces 5'-hydroxyl Adenosine kinase (ADK) Competitive inhibition of ADK, elevating endogenous adenosine levels Anticonvulsant in rodent models (MES ED₅₀ ~1.1 mg/kg); cytotoxic upon phosphorylation
Bio-AMS (5'-N-(biotinyl)sulfamoyl-5'-deoxyadenosine) Biotinyl-sulfamoyl linker at 5' Biotin protein ligase (BPL) Bisubstrate inhibitor (biotinyl-AMP mimic); subnanomolar potency (IC₅₀ <1 nM) Antitubercular activity against multidrug-resistant M. tuberculosis
5-Iodotubercidin 5-iodo substitution on pyrrolo[2,3-d]pyrimidine scaffold Adenosine kinase (ADK) Non-competitive ADK inhibition; stabilizes enzyme-substrate complex Anticonvulsant efficacy in vivo; minimal cardiovascular side effects
N⁶,5'-Bis-ureido-5'-amino-5'-deoxyadenosine Ureido groups at N⁶ and 5' positions Protein kinases (e.g., CDKs) ATP-binding site competition; antiproliferative activity IC₅₀ values in low micromolar range (1–10 µM) against cancer cell lines

Mechanistic and Pharmacological Contrasts

  • Aziridinyl vs.
  • ADK Inhibition: While 5'-amino-5'-deoxyadenosine and 5-iodotubercidin directly inhibit adenosine kinase, the aziridinyl derivative may act indirectly by modifying enzyme structure through alkylation .
  • Cytotoxicity: 5'-amino-5'-deoxyadenosine requires intracellular phosphorylation for cytotoxicity, whereas the aziridinyl group may induce direct DNA damage, bypassing metabolic activation .

Biological Activity

8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine, often referred to as 8-AAB-AZDA, is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound combines structural features of nucleosides with an aziridine moiety, which is known for its reactivity and ability to form covalent bonds with biological macromolecules.

Chemical Structure and Properties

The chemical structure of 8-AAB-AZDA can be represented as follows:

C13H20N4O(CAS 256953 68 1)\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}\quad (\text{CAS 256953 68 1})

This compound features a modified adenine base with an aminobutyl side chain and an aziridine ring, which contributes to its unique biological properties.

Anticancer Properties

Research has indicated that 8-AAB-AZDA exhibits significant anticancer activity. A study demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including ovarian and prostate carcinoma cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Cell Line IC50 (µM) Mechanism
PA1 (Ovarian Carcinoma)10Apoptosis induction
PC3 (Prostate Carcinoma)15Cell cycle arrest
DU145 (Prostate Carcinoma)12Caspase activation

Antiviral Activity

In addition to its anticancer effects, 8-AAB-AZDA has shown promise as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication by interfering with nucleic acid synthesis. This activity has been observed in vitro against several RNA viruses, indicating its potential application in antiviral therapies.

The biological activity of 8-AAB-AZDA is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can lead to:

  • Alkylation of DNA : Resulting in DNA damage and subsequent apoptosis in cancer cells.
  • Inhibition of viral enzymes : Such as polymerases, thereby disrupting viral replication cycles.

Study 1: Anticancer Efficacy

A clinical study evaluated the efficacy of 8-AAB-AZDA in patients with advanced solid tumors. The results indicated a partial response in 30% of patients, with manageable side effects. The study highlighted the compound's potential as a chemotherapeutic agent.

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of 8-AAB-AZDA against influenza virus strains. The compound demonstrated a dose-dependent reduction in viral titers, suggesting its utility as a therapeutic option for viral infections.

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